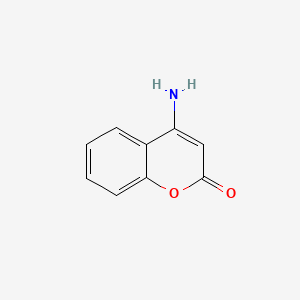

4-Aminocoumarin

概要

説明

4-Aminocoumarin is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

4-Aminocoumarin, also known as 4-Amino-chromen-2-one, primarily targets bacterial DNA gyrase . DNA gyrase is an essential enzyme in bacteria, playing a crucial role in DNA replication and transcription .

Mode of Action

This compound exerts its therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase . This binding inhibits the function of the enzyme, thereby affecting the DNA replication and transcription processes within the bacteria .

Biochemical Pathways

It is known that the compound’s inhibition of dna gyrase disrupts the normal functioning of bacterial cells . This disruption can lead to cell death, providing the compound with its antimicrobial properties .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By binding to and inhibiting DNA gyrase, the compound disrupts essential cellular processes, leading to the death of the bacterial cells . This makes this compound a potentially effective antimicrobial agent .

生化学分析

Biochemical Properties

4-Aminocoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition occurs through competitive binding at the ATP-binding site located on the gyrB subunit of DNA gyrase . Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds tightly to the B subunit of bacterial DNA gyrase, inhibiting the ATP-dependent supercoiling of DNA . This binding prevents the replication of bacterial DNA, leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing tumor growth and inhibiting bacterial infections . At high doses, this compound can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is often found in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can localize to the mitochondria, where it affects mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments .

生物活性

4-Aminocoumarin is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and research findings.

This compound is a derivative of coumarin, characterized by the presence of an amino group at the 4-position. This modification enhances its reactivity and biological potential. The compound primarily acts as an inhibitor of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Its mechanism involves competitive inhibition, where it occupies the ATP-binding site, thereby preventing the normal function of these enzymes .

Biological Activities

This compound exhibits a range of biological activities:

- Antibacterial Activity : It has been shown to inhibit various bacterial strains by targeting DNA gyrase, making it a potential candidate for developing new antibiotics .

- Antifungal Activity : Recent studies demonstrated that 4-amino coumarin derivatives possess significant antifungal properties against pathogens like Alternaria alternata and Alternaria solani, with effective concentrations (EC50) ranging from 92 to 145 μg/mL .

- Anticancer Properties : Research indicates that 4-aminocoumarins have antiproliferative effects against several cancer cell lines, including breast cancer. They exert their effects by inducing apoptosis and inhibiting cell proliferation .

- Enzyme Inhibition : The compound also acts as an inhibitor of succinate dehydrogenase (SDH), which is involved in the Krebs cycle and is a target in cancer metabolism .

Case Studies

- Antifungal Efficacy : A study synthesized various 4-amino coumarin derivatives and tested their antifungal activity. Compound 3n showed remarkable inhibition against Alternaria solani with an EC50 value of 92 μg/mL. Molecular docking studies revealed that this compound forms hydrogen bonds with critical residues in the SDH enzyme, highlighting its potential as a novel fungicide .

- Anticancer Activity : Another research focused on the anticancer properties of 4-aminocoumarins, demonstrating their ability to inhibit proliferation in breast cancer cells. The study revealed that these compounds induce cell cycle arrest and apoptosis through various signaling pathways .

Table 1: Biological Activities of this compound Derivatives

科学的研究の応用

Synthesis of 4-Aminocoumarin Derivatives

The synthesis of this compound derivatives has been extensively studied, with various methodologies developed to create compounds with enhanced biological activities. The amino group present in this compound enhances its reactivity, making it a valuable building block in organic synthesis and heterocyclic chemistry. Recent reviews highlight the importance of these derivatives in producing compounds with diverse biological properties, including antiproliferative, antibacterial, and antifungal activities .

Antifungal Activity

Recent studies have demonstrated that this compound derivatives exhibit broad-spectrum antifungal activity. A series of synthesized compounds were tested against plant pathogenic fungi such as Alternaria alternata and Botrytis cinerea, showing promising results with effective concentrations (EC50) ranging from 92 to 145 μg/mL . The molecular docking studies indicated that these compounds interact effectively with succinate dehydrogenase (SDH), suggesting their potential use as fungicides targeting specific enzymatic pathways.

Antibacterial and Antimycobacterial Properties

This compound derivatives have also been evaluated for their antibacterial properties. The aminocoumarins, including clorobiocin and novobiocin, are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against various bacterial strains. Structure-activity relationship studies have shown that modifications at specific positions can enhance their efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. These compounds have shown inhibitory effects on cell proliferation in different cancer cell lines, including breast and colon cancer cells. For instance, certain derivatives exhibited IC50 values as low as 21.6 µM against Src kinase, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

特性

IUPAC Name |

4-aminochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZAKFLOHIRCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201509 | |

| Record name | 2H-1-Benzopyran-2-one, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53348-92-8 | |

| Record name | 4-Aminocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53348-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053348928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCI2054E4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。